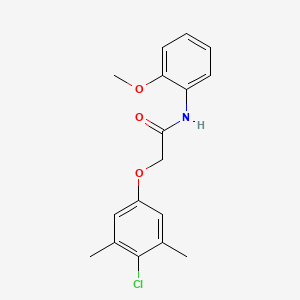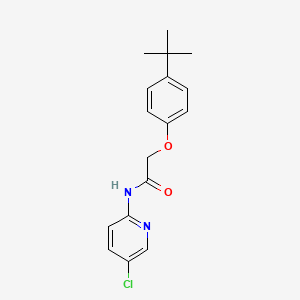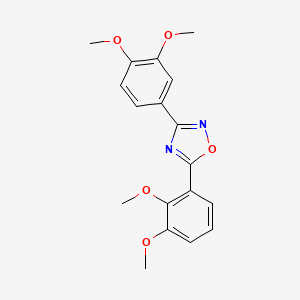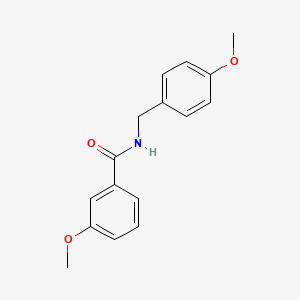
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a critical role in regulating cellular energy homeostasis, and its activation has been shown to have numerous beneficial effects on metabolic health. In
Wirkmechanismus
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide activates AMPK by binding to the allosteric site on the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of the α subunit and subsequent activation of the enzyme. Activated AMPK then phosphorylates downstream targets involved in various metabolic pathways, leading to the observed physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have numerous biochemical and physiological effects, most of which are mediated through AMPK activation. These effects include increased glucose uptake and fatty acid oxidation, decreased lipogenesis and gluconeogenesis, and improved insulin sensitivity. This compound has also been shown to have anti-inflammatory effects, as well as neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide in lab experiments is its specificity for AMPK activation. Unlike other AMPK activators, this compound does not activate other kinases or interfere with other signaling pathways. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to activate other AMPK-related kinases in some studies. Additionally, the high cost of this compound may limit its use in some experiments.
Zukünftige Richtungen
There are numerous future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide and AMPK activation. One area of interest is the role of AMPK in cancer, as AMPK activation has been shown to have both pro- and anti-tumor effects depending on the context. Another area of interest is the use of this compound in the treatment of metabolic diseases such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action and potential off-target effects of this compound.
Synthesemethoden
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-methoxyaniline with 4-chloro-3,5-dimethylphenol to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)aniline. This intermediate is then converted to the final product, this compound, through a series of chemical reactions involving acetylation, bromination, and amination.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide has been extensively studied in the field of metabolic research due to its ability to activate AMPK. AMPK activation has been shown to have numerous beneficial effects on metabolic health, including increased glucose uptake and fatty acid oxidation, decreased lipogenesis and gluconeogenesis, and improved insulin sensitivity. This compound has been used in a variety of in vitro and in vivo studies to investigate the role of AMPK in various metabolic pathways and diseases.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-8-13(9-12(2)17(11)18)22-10-16(20)19-14-6-4-5-7-15(14)21-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWQMUVDBQAYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5712580.png)
![2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5712583.png)
![11-isopropyl-7,8,9,10-tetrahydro[1,2,4]triazolo[1'',5'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B5712589.png)
![(4-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5712593.png)
![ethyl 4-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5712595.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5712607.png)

![3-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5712619.png)


![7-bromo-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5712671.png)
![3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5712676.png)
![3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5712682.png)
